3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and a piperidine ring
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)19-11-17(3)10-18(4)12-19)25(29)20-13-21(26)23(14-22(20)27)28-8-6-16(2)7-9-28/h10-16H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJQKFGGGCOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperidine Ring Formation: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to the formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core structure.
Sulfonyl Compounds: Compounds like sulfonamides and sulfonylureas have similar sulfonyl groups.
Piperidine Derivatives: Compounds such as piperidine and its derivatives share the piperidine ring structure.
Uniqueness
3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a member of the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A quinoline core , which is a bicyclic aromatic compound.
- A sulfonyl group , enhancing its reactivity and potential for biological interactions.
- A fluorine atom , which may influence pharmacokinetics and receptor interactions.
- A piperidine moiety , contributing to its pharmacological profile.
| Property | Value |
|---|---|
| IUPAC Name | 3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one |
| Molecular Formula | C₁₈H₁₈FN₂O₄S |
| Molecular Weight | 365.41 g/mol |
| CAS Number | 893789-82-7 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It is hypothesized that it may act as an inhibitor or modulator of various enzymes or receptors involved in disease pathways.
Potential Targets
- Enzymatic Inhibition : The sulfonyl group may facilitate binding to target enzymes, inhibiting their activity.
- Receptor Modulation : The piperidine ring could interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
Anticancer Properties
Recent studies indicate that quinoline derivatives exhibit significant anticancer activity. The compound has shown promise in inhibiting the growth of various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HCT116 (Colon Cancer) | 12.5 |
| HT29 (Colon Cancer) | 10.0 |
| Ca9-22 (Oral Squamous) | 8.0 |
These results suggest that the compound selectively targets cancer cells while sparing non-malignant cells, indicating a favorable therapeutic index.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary data suggest it may be effective against certain bacterial strains and fungi, although further studies are needed to establish its efficacy and mechanism of action.
Case Studies
-
Study on Colon Cancer Cell Lines :
- Researchers evaluated the cytotoxic effects of the compound on HCT116 and HT29 cell lines.
- Results indicated significant apoptosis induction characterized by caspase activation and mitochondrial membrane depolarization.
-
Antimicrobial Evaluation :
- The compound was tested against various bacterial strains.
- Results showed inhibition of bacterial growth at concentrations that did not affect human cell viability.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including sulfonation, fluorination, and piperidine substitution. Key steps:
- Sulfonyl Group Introduction: Reacting the quinoline core with 3,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Piperidine Substitution: Coupling the intermediate with 4-methylpiperidine using nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DMF) and elevated temperatures (80–100°C) .
- Fluorination: Achieved via electrophilic fluorination reagents like Selectfluor™ in polar aprotic solvents .
Optimization: Use design of experiments (DoE) to adjust solvent polarity, catalyst loading (e.g., Pd for cross-coupling), and reaction time. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves yield (>75%) and purity (>95%) .
Basic: Which spectroscopic techniques are critical for confirming structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign signals for fluorine (δ ~160 ppm for 19F NMR) and sulfonyl groups (δ ~7.5–8.5 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals from the piperidine and quinoline moieties .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z 482.57 for C27H30FN3O3S) and fragmentation patterns .
- FT-IR: Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) stretches .
Advanced: How can SAR studies elucidate the role of substituents in pharmacological activity?
Methodological Answer:
- Systematic Substitution: Compare analogs with modified groups (e.g., replacing 3,5-dimethylbenzenesulfonyl with 4-chlorophenylsulfonyl) .
- Biological Assays: Test antibacterial (MIC against S. aureus) and anticancer (IC50 in HeLa cells) activity. Correlate substituent hydrophobicity (logP) with membrane permeability .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding to topoisomerase II (anticancer target) or bacterial DNA gyrase .
Advanced: How to resolve contradictions in pharmacological data across assays?
Methodological Answer:
- Orthogonal Assays: Validate antibacterial activity via both broth microdilution (CLSI guidelines) and time-kill kinetics .
- Dose-Response Analysis: Use Hill slope models to distinguish true efficacy (EC50) from assay-specific artifacts (e.g., solubility limits in DMSO) .
- Statistical Tools: Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC50 values across cell lines, controlling for batch effects .
Advanced: What in silico methods predict environmental fate and ecotoxicity?
Methodological Answer:
- QSAR Models: Predict biodegradability (BIOWIN) and bioaccumulation (logKow) using EPI Suite .
- Molecular Dynamics (MD): Simulate binding to aquatic receptors (e.g., acetylcholinesterase in fish) .
- Ecotoxicology Databases: Cross-reference with EPA’s ECOTOX for algal toxicity (EC50 < 1 mg/L flags high risk) .
Advanced: How does enantiomeric purity impact biological activity, and what resolution methods are effective?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak® IA column (hexane/isopropanol) to separate enantiomers. Confirm purity via chiral HPLC .
- Biological Comparison: Test enantiomers in kinase inhibition assays (e.g., EGFR). For example, (R)-enantiomers may show 10-fold higher activity than (S) .
- Crystallization: Resolve racemates using chiral resolving agents (e.g., L-tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
